molecular formula C20H21N3O3 B15103609 N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B15103609
M. Wt: 351.4 g/mol
InChI Key: BPQHKGMFNYVEHI-UHFFFAOYSA-N
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Description

N-(2-{[(2-Methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic indole derivative characterized by a 1-methylindole-3-carboxamide core linked to a 2-methoxyphenyl group via an ethylenediamine bridge. Its molecular formula is C20H21N3O3, with a molecular weight of 351.4 g/mol . The compound’s structural complexity arises from the indole scaffold—a bicyclic aromatic system fused with a pyrrole ring—and the 2-methoxyphenyl substituent, which introduces both steric and electronic effects. These features enable interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic applications in oncology, inflammation, and neurology .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-23-13-16(14-7-3-5-9-17(14)23)20(25)22-12-11-21-19(24)15-8-4-6-10-18(15)26-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

BPQHKGMFNYVEHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate indole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction pathways and metabolic pathways that are critical for cellular functions.

Comparison with Similar Compounds

N-(2-{[(3-Methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

  • Structural Difference : Methoxy group at the 3-position of the phenyl ring instead of the 2-position.
  • Impact: The 3-methoxy isomer exhibits reduced binding affinity to cannabinoid receptors compared to the 2-methoxy analog due to altered spatial orientation and hydrogen-bonding capacity .
  • Biological Activity : Demonstrates moderate anti-inflammatory activity but lower selectivity for serotonin receptors .

N-(2-{[(5-Bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

  • Structural Difference : Replaces the 2-methoxyphenyl group with a 5-bromofuran-2-yl moiety.
  • Impact : The bromine atom enhances lipophilicity, improving blood-brain barrier penetration. However, the furan ring’s reduced aromaticity decreases stability under acidic conditions .
  • Biological Activity : Shows potent antimicrobial activity but weaker enzyme inhibition compared to the 2-methoxyphenyl derivative .

Modifications to the Indole Core

N-(2-{[(2-Methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

  • Structural Difference : Carboxamide group at the 2-position of the indole ring instead of the 3-position.
  • Impact : The 2-carboxamide isomer exhibits weaker π-π stacking interactions with aromatic residues in enzyme active sites, reducing its inhibitory potency against kinases by ~40% .
  • Biological Activity : Retains anti-inflammatory properties but lacks the anticancer activity observed in the 3-carboxamide variant .

Org27569

  • Structural Difference : Shares the indole-3-carboxamide core but lacks the 2-methoxyphenyl group, instead featuring a cyclohexylmethyl substituent.
  • Impact : The cyclohexyl group enhances metabolic stability but reduces aqueous solubility.
  • Biological Activity: Acts as a negative allosteric modulator of cannabinoid receptor 1 (CB1), whereas the 2-methoxyphenyl analog shows partial agonism .

Substituent Functional Group Variations

N-(2-{[(3-Bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

  • Structural Difference : Substitutes the methoxy group with a bromine atom at the phenyl ring’s 3-position.
  • Impact : Bromine’s electron-withdrawing effect decreases electron density on the phenyl ring, reducing hydrogen-bond acceptor capacity.
  • Biological Activity: Exhibits strong antiproliferative effects in cancer cells but higher cytotoxicity in normal cells compared to the methoxy analog .

N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

  • Structural Difference : Replaces the phenyl ring with a furan-2-yl group.
  • Impact : The furan’s oxygen atom introduces polarity, improving solubility but decreasing membrane permeability.
  • Biological Activity : Shows moderate activity as a CB1 modulator but lower affinity than the 2-methoxyphenyl derivative .

Comparative Data Table

Compound Name Molecular Formula Key Structural Feature Biological Activity (IC50/EC50) Unique Property
Target Compound C20H21N3O3 2-Methoxyphenyl group CB1 binding: 12 nM High selectivity for CB1 over CB2 receptors
3-Methoxy Analog C19H19N3O3 3-Methoxyphenyl group Serotonin receptor binding: 85 nM Moderate anti-inflammatory activity
5-Bromofuran Analog C18H17BrN3O3 5-Bromofuran-2-yl group Antimicrobial: 1.2 µg/mL Enhanced lipophilicity
Indole-2-carboxamide C20H21N3O3 2-Carboxamide Kinase inhibition: 450 nM Weaker enzyme inhibition
Org27569 C21H27N3O2 Cyclohexylmethyl group CB1 modulation: 8 nM Negative allosteric modulation

Key Research Findings

Binding Affinity : The 2-methoxyphenyl group’s orientation allows optimal hydrogen bonding with Thr197 in CB1’s active site, contributing to its high affinity (Ki = 12 nM) .

Solubility : The methoxy group improves aqueous solubility (LogP = 2.1) compared to bromine- or furan-containing analogs (LogP = 3.4–3.8) .

Metabolic Stability : The compound exhibits a half-life of 4.2 hours in human liver microsomes, outperforming furan analogs (t1/2 = 1.8 hours) due to reduced oxidative metabolism .

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